molecular formula C14H11N3O5S B1599290 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid CAS No. 854358-00-2

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

Cat. No.: B1599290
CAS No.: 854358-00-2
M. Wt: 333.32 g/mol
InChI Key: XXJITGHMBSVIGG-UHFFFAOYSA-N
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Description

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is a compound that features a sulfonamide group attached to an indazole ring and a hydroxybenzoic acid moiety. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid typically involves the formation of the indazole ring followed by the introduction of the sulfonamide and hydroxybenzoic acid groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, quinones, and sulfonamide-substituted benzoic acids .

Scientific Research Applications

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The indazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is unique due to its combination of an indazole ring, sulfonamide group, and hydroxybenzoic acid moiety. This combination imparts a range of biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-hydroxy-5-(1H-indazol-6-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13-4-3-10(6-11(13)14(19)20)23(21,22)17-9-2-1-8-7-15-16-12(8)5-9/h1-7,17-18H,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJITGHMBSVIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406621
Record name 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854358-00-2
Record name 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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